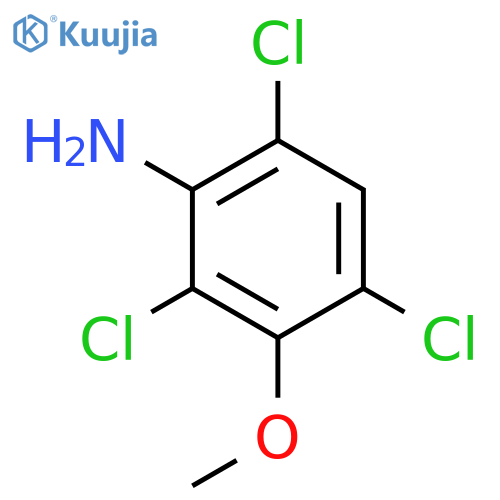

Cas no 96949-50-7 (Benzenamine, 2,4,6-trichloro-3-methoxy-)

96949-50-7 structure

商品名:Benzenamine, 2,4,6-trichloro-3-methoxy-

Benzenamine, 2,4,6-trichloro-3-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2,4,6-trichloro-3-methoxy-

- 2,4,6-Trichloro-3-methoxyaniline

- 96949-50-7

-

- インチ: InChI=1S/C7H6Cl3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3

- InChIKey: HYRLMRIJGIOSQV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 224.951497Da

- どういたいしつりょう: 224.951497Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

Benzenamine, 2,4,6-trichloro-3-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610047-1g |

2,4,6-Trichloro-3-methoxyaniline |

96949-50-7 | 98% | 1g |

¥5478.00 | 2024-04-23 |

Benzenamine, 2,4,6-trichloro-3-methoxy- 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

96949-50-7 (Benzenamine, 2,4,6-trichloro-3-methoxy-) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 4770-00-7(3-cyano-4-nitroindole)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 57707-64-9(2-azidoacetonitrile)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬